molecular formula C22H25N3O4 B1683823 Vesnarinone CAS No. 81840-15-5

Vesnarinone

カタログ番号 B1683823
CAS番号: 81840-15-5
分子量: 395.5 g/mol
InChIキー: ZVNYJIZDIRKMBF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vesnarinone (INN) is a cardiotonic agent . It is a mixed phosphodiesterase 3 inhibitor and ion-channel modifier that has modest, dose-dependent, positive inotropic activity, but minimal negative chronotropic activity . Vesnarinone improves ventricular performance most in patients with the worst degree of heart failure .


Molecular Structure Analysis

The molecular formula of Vesnarinone is C22H25N3O4 . Its average mass is 395.452 Da and its monoisotopic mass is 395.184509 Da .


Physical And Chemical Properties Analysis

Vesnarinone is a small molecule drug . Its molecular formula is C22H25N3O4 . The average mass is 395.4516 and the monoisotopic mass is 395.184506303 .

科学的研究の応用

Vesnarinone in Toxicology

  • Scientific Field : Toxicology .
  • Application Summary : Vesnarinone has been studied for its nonimmunological toxicological mechanisms, particularly in relation to agranulocytosis in HL-60 cells .
  • Methods of Application : HL-60 cells were exposed to vesnarinone for 48 hours, and the reduced glutathione (GSH) content was observed to decrease in a concentration-dependent manner . Significant cytotoxicity and reactive oxygen species (ROS) production were observed when intracellular GSH content was reduced by treatment with L-buthionine- (S, R)-sulphoximine .
  • Results : The study demonstrated the cytotoxic effects and ROS production resulting from the metabolic reaction of vesnarinone and identified the causative metabolite, M2, as the N-chloramine metabolite of M1, which induces cytotoxicity in HL-60 cells .

Vesnarinone in Oncology

  • Scientific Field : Oncology .
  • Application Summary : Vesnarinone is used as a chemotherapeutic agent for head and neck cancer combined with radiation in several countries .
  • Methods of Application : The study investigated the mechanism of the induction of p21waf1 gene by vesnarinone in TYS cells . Several reporter plasmids containing the p21waf1 promoter were constructed, and vesnarinone-responsive elements in the p21waf1 promoter were identified .
  • Results : The study suggested that vesnarinone directly activates p21waf1 promoter via the activation of Sp1 and Sp3 transcription factors and the histone hyperacetylation in TYS cells .

Vesnarinone in Cardiology

  • Scientific Field : Cardiology .
  • Application Summary : Vesnarinone, a positive inotropic and immunomodulatory agent, diminishes nitric oxide (NO) levels by suppressing the induction of inducible nitric oxide synthase (iNOS) .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Vesnarinone in Toxicology

  • Scientific Field : Toxicology .
  • Application Summary : Vesnarinone has been studied for its nonimmunological toxicological mechanisms, particularly in relation to agranulocytosis in HL-60 cells .
  • Methods of Application : HL-60 cells were exposed to vesnarinone for 48 hours, and the reduced glutathione (GSH) content was observed to decrease in a concentration-dependent manner . Significant cytotoxicity and reactive oxygen species (ROS) production were observed when intracellular GSH content was reduced by treatment with L-buthionine- (S, R)-sulphoximine .
  • Results : The study demonstrated the cytotoxic effects and ROS production resulting from the metabolic reaction of vesnarinone and identified the causative metabolite, M2, as the N-chloramine metabolite of M1, which induces cytotoxicity in HL-60 cells .

Vesnarinone in Oncology

  • Scientific Field : Oncology .
  • Application Summary : Vesnarinone is used as a chemotherapeutic agent for head and neck cancer combined with radiation in several countries .
  • Methods of Application : The study investigated the mechanism of the induction of p21waf1 gene by vesnarinone in TYS cells . Several reporter plasmids containing the p21waf1 promoter were constructed, and vesnarinone-responsive elements in the p21waf1 promoter were identified .
  • Results : The study suggested that vesnarinone directly activates p21waf1 promoter via the activation of Sp1 and Sp3 transcription factors and the histone hyperacetylation in TYS cells .

Vesnarinone in Cardiology

  • Scientific Field : Cardiology .
  • Application Summary : Vesnarinone, a positive inotropic and immunomodulatory agent, diminishes nitric oxide (NO) levels by suppressing the induction of inducible nitric oxide synthase (iNOS) .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Vesnarinone in Toxicology

  • Scientific Field : Toxicology .
  • Application Summary : Vesnarinone has been studied for its nonimmunological toxicological mechanisms, particularly in relation to agranulocytosis in HL-60 cells .
  • Methods of Application : HL-60 cells were exposed to vesnarinone for 48 hours, and the reduced glutathione (GSH) content was observed to decrease in a concentration-dependent manner . Significant cytotoxicity and reactive oxygen species (ROS) production were observed when intracellular GSH content was reduced by treatment with L-buthionine- (S, R)-sulphoximine .
  • Results : The study demonstrated the cytotoxic effects and ROS production resulting from the metabolic reaction of vesnarinone and identified the causative metabolite, M2, as the N-chloramine metabolite of M1, which induces cytotoxicity in HL-60 cells .

Vesnarinone in Oncology

  • Scientific Field : Oncology .
  • Application Summary : Vesnarinone is used as a chemotherapeutic agent for head and neck cancer combined with radiation in several countries .
  • Methods of Application : The study investigated the mechanism of the induction of p21waf1 gene by vesnarinone in TYS cells . Several reporter plasmids containing the p21waf1 promoter were constructed, and vesnarinone-responsive elements in the p21waf1 promoter were identified .
  • Results : The study suggested that vesnarinone directly activates p21waf1 promoter via the activation of Sp1 and Sp3 transcription factors and the histone hyperacetylation in TYS cells .

Vesnarinone in Cardiology

  • Scientific Field : Cardiology .
  • Application Summary : Vesnarinone, a positive inotropic and immunomodulatory agent, diminishes nitric oxide (NO) levels by suppressing the induction of inducible nitric oxide synthase (iNOS) .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

Vesnarinone has been associated with increased mortality related to treatment or a high incidence of adverse events . Therefore, its use should be limited to patients with congestive heart failure (CHF) who have demonstrated a poor response to other cardiac medications and devices . These patients should be closely monitored for both cardiac and non-cardiac adverse effects .

特性

IUPAC Name

6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-28-19-7-3-16(14-20(19)29-2)22(27)25-11-9-24(10-12-25)17-5-6-18-15(13-17)4-8-21(26)23-18/h3,5-7,13-14H,4,8-12H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNYJIZDIRKMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC4=C(C=C3)NC(=O)CC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231411
Record name Vesnarinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vesnarinone

CAS RN

81840-15-5
Record name Vesnarinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81840-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vesnarinone [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081840155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vesnarinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12082
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vesnarinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VESNARINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5COW40EV8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Vesnarinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042059
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

3-{2-Amino-5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]phenyl}propionic acid (1 g) was dissolved in a mixed solvent consisting of chloroform and methanol, and 1 ml of concentrated hydrochloric acid was added to the solution. The resulting mixture was stirred for 1 hour at room temperature. After distilling off the solvent, the residue was recrystallized from ethanol-chloroform to give 500 mg of 6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril, m.p. 238°-239.5° C., colorless granules.
Name
3-{2-Amino-5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]phenyl}propionic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 2.7 g of 6-amino-3,4-dihydrocarbostyril, 5.9 g of N,N-bis(2-hydroxyethyl)-3,4-dimethoxybenzamide and 8.6 g of 85% phosphoric acid was reacted at 165° to 175° C. for 4.5 hours while stirring. After allowing to cool, to the reaction mixture was added dropwise about 50 ml of water to dissolve. The solution was neutralized with an aqueous 48% sodium hydroxide solution and extracted with chloroform. After drying the extract over potassium carbonate, chloroform was distilled off. Recrystallization of the residue from ethanol-chloroform gave 4.7 g of 6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril, m.p. 238°-239.5° C., colorless granules.
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
N,N-bis(2-hydroxyethyl)-3,4-dimethoxybenzamide
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

6-(1-Piperazinyl)-3,4-dihydrocarbostyril monohydrobromide (3.5 g) was suspended in 40 ml of dimethylformamide (hereafter referred to as DMF for brevity). After adding 960 mg of sodium hydrogencarbonate, the suspension was stirred at room temperature for 30 minutes to convert the starting compound to 6-(1-piperazinyl)-3,4-dihydrocarbostyril. Then, to the mixture was added 2.34 ml of triethylamine and the mixture was stirred at room temperature while slowly adding dropwise 10 ml of DMF solution containing 2.9 g of 3,4-dimethoxybenzoyl chloride. After completion of addition the reaction mixture was stirred for 30 minutes. The reaction mixture was poured into a large amount of saturated saline solution and extracted with chloroform. The extract was washed with saturated sodium hydrogen carbonate solution and subsequently with water and dried over anhydrous sodium sulfate. Chloroform was distilled off and residual crystals were recrystallized from chloroform-ethanol to give 3.8 g of 6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril, m.p. 238°-239.5° C., colorless granules.
Name
6-(1-Piperazinyl)-3,4-dihydrocarbostyril monohydrobromide
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.9 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
2.34 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

2-Amino-5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]cinnamic acid (5 g) was dissolved in DMF (50 ml), and 5% palladium-carbon (0.5 g) was added to the solution. The mixture was reacted at 80° C. for 4 hours using Parr's apparatus at a hydrogen gas pressure of 3 kg/cm2. After removing hydrogen gas, the content was taken out. After removing the catalyst, the reaction mixture was concentrated to half the original volume and poured into a large volume of water. Crystals which precipitated were collected by filtration and recrystallized from ethanol-chloroform to give 2.9 g of 6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril, m.p. 238°-239.5° C., colorless granules.
Name
2-Amino-5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]cinnamic acid
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vesnarinone
Reactant of Route 2
Reactant of Route 2
Vesnarinone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Vesnarinone
Reactant of Route 4
Reactant of Route 4
Vesnarinone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Vesnarinone
Reactant of Route 6
Reactant of Route 6
Vesnarinone

Citations

For This Compound
4,110
Citations
AM Feldman, MR Bristow, WW Parmley… - … England Journal of …, 1993 - Mass Medical Soc
Background Inotropic therapy, other than with digitalis glycosides, has had limited success in patients with chronic congestive heart failure. We investigated whether vesnarinone, a new …
Number of citations: 554 www.nejm.org
K Kamiya, JS Mitcheson, K Yasui, I Kodama… - Molecular …, 2001 - ASPET
… of vesnarinone on HERG, the cloned human I Kr channel, heterologously expressed inXenopus laevis oocytes. Vesnarinone … Vesnarinone produced similar effects on inactivation-…
Number of citations: 158 molpharm.aspetjournals.org
JN Cohn, SO Goldstein, BH Greenberg… - … England Journal of …, 1998 - Mass Medical Soc
… of 60 mg or 30 mg of vesnarinone, as compared with placebo, on mortality and morbidity. … given 60 mg of vesnarinone per day and 0.2 percent of those given 30 mg of vesnarinone. …
Number of citations: 763 www.nejm.org
H Yokozaki, R Ito, S Ono, K Hayashi, E Tahara - Cancer letters, 1999 - Elsevier
… Interestingly, vesnarinone has multiple biological activities … It is known that vesnarinone can induce a reversible … The aim of this study was to examine the effect of vesnarinone on the …
Number of citations: 15 www.sciencedirect.com
SK Manna, BB Aggarwal - The Journal of Immunology, 2000 - journals.aai.org
… we hypothesized that vesnarinone must modulate NF-κB activation. We investigated the effect of vesnarinone on NF-κB activation induced by inflammatory agents. Vesnarinone blocked …
Number of citations: 32 journals.aai.org
S Sasayama, A Matsumori - Journal of cardiac failure, 1996 - Elsevier
… Vesnarinone inhibited excessive cytotoxicity of natural killer cells presumably by suppressing activation mediated by K channel inhibition. Vesnarinone also … In conclusion, vesnarinone …
Number of citations: 21 www.sciencedirect.com
H Kawamata, F Omotehara, K Nakashiro… - Anti-cancer …, 2003 - journals.lww.com
… , vesnarinone has been found to inhibit the growth of a wide variety of solid tumor cells in vitro. We demonstrated that vesnarinone … We also showed that vesnarinone induced p21 waf1 …
Number of citations: 14 journals.lww.com
C Wandel, CC Lang, DC Cowart… - Clinical …, 1998 - Wiley Online Library
… vesnarinone metabolism to OPC-18692 and, on the basis of the data collected, to define the effects of inhibiting CYP3A on the metabolism and pharmacokinetics of vesnarinone in vivo. …
Number of citations: 17 ascpt.onlinelibrary.wiley.com
M Kitakaze, M Fong, M Yoshitake, T Minamino… - Journal of molecular and …, 1997 - Elsevier
… uptake at 10 and 30  of vesnarinone: 14 and 33% (C2C12), … vesnarinone is cytoprotective against hypoxia and reoxygenation in C2C12 and HCASMC. We conclude that vesnarinone …
Number of citations: 13 www.sciencedirect.com
K Hotta, A Nashimoto, E Yasumura, M Suzuki… - Molecular …, 2013 - ASPET
… Here, we show that vesnarinone binds to valosin-containing … We show that vesnarinone impairs the degradation of IκBα, … the 26S proteasome by vesnarinone. These results suggest that …
Number of citations: 10 molpharm.aspetjournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。